molecular formula C15H21N3O5S2 B2986267 (E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1173495-97-0

(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide

Cat. No. B2986267
CAS RN: 1173495-97-0
M. Wt: 387.47
InChI Key: FCCZRIJBOJURJB-FOCLMDBBSA-N
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Description

(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C15H21N3O5S2 and its molecular weight is 387.47. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One study discussed the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

Another research effort focused on synthesizing various heterocyclic compounds containing a sulfonamide moiety, demonstrating significant anticonvulsive effects and potential as anticonvulsant agents. This highlights the versatility of sulfonamide-containing compounds in developing treatments for neurological conditions as well as their potential antimicrobial properties (Farag et al., 2012).

Carbonic Anhydrase Inhibitors

Compounds with benzothiazole and sulfonamide groups have been investigated for their inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. Such studies underline the potential use of these compounds in developing therapies for conditions like glaucoma, edema, and certain neurological disorders (Graham et al., 1989).

Molecular Modeling and Drug Design

The synthesis and characterization of sulfonamide-based Schiff base ligands and their transition metal complexes have been explored, with applications in antimicrobial activity and drug design. These studies involve molecular modeling, spectral analysis, and DFT analysis, emphasizing the role of such compounds in the development of new therapeutic agents (Hassan et al., 2021).

properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S2/c1-17(25(4,20)21)10-14(19)16-15-18(7-8-22-2)12-6-5-11(23-3)9-13(12)24-15/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCZRIJBOJURJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CCOC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide

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